Benzyl 8-amino-2-azaspiro[4.5]decane-2-carboxylate
Description
Benzyl 8-amino-2-azaspiro[4.5]decane-2-carboxylate is a spirocyclic compound featuring a bicyclic structure with a nitrogen atom at position 2 and an amino group at position 7. The tert-butyl variant (C₁₄H₂₆N₂O₂, MW 254.37) is synthesized via multi-step protocols involving Boc protection, oxidation, and cyanidation, achieving yields up to 107% in optimized conditions .
Properties
Molecular Formula |
C17H24N2O2 |
|---|---|
Molecular Weight |
288.4 g/mol |
IUPAC Name |
benzyl 8-amino-2-azaspiro[4.5]decane-2-carboxylate |
InChI |
InChI=1S/C17H24N2O2/c18-15-6-8-17(9-7-15)10-11-19(13-17)16(20)21-12-14-4-2-1-3-5-14/h1-5,15H,6-13,18H2 |
InChI Key |
GHXISVFDKKIKKC-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2(CCC1N)CCN(C2)C(=O)OCC3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Reductive Cyclization of β-Keto Amides
A seven-step synthesis starting from ethyl cyclopentanonecarboxylate (5) is described in. The process begins with aminolysis of 5 using benzylamine to yield β-keto amide (9). Subsequent acrolein addition generates α-substituted β-keto amide (10), which undergoes reductive cyclization with lithium aluminum hydride (LiAlH4) to produce epimeric spirocyclic alcohols (12a/b). Oxidation with oxalyl chloride (COCl)₂ and dimethyl sulfoxide (DMSO) yields ketone (14), followed by TosMIC (tosylmethyl isocyanide) treatment to introduce the amino group. Final esterification with benzyl chloroformate provides the target compound.
Key Reaction Conditions :
Multi-Step Assembly via Azide Intermediates
Patent outlines a nine-step route involving azide intermediates. Starting with compound iii, zinc powder and ammonium chloride reduce nitro groups to amines, while sodium borohydride facilitates ketone reduction. Methanesulfonyl chloride mesylation (step 5) precedes azide displacement (step 6) and catalytic hydrogenation (step 7) to yield primary amine viii. Coupling with R1COOH via HOBt/EDC·HCl and triethylamine forms amide ix, followed by CDI-mediated benzylation to install the carboxylate group.
Critical Parameters :
-
Azide displacement : Sodium azide in dimethylformamide (DMF), 80°C, 12 hours.
-
Hydrogenation : 10% Pd/C, H₂ atmosphere, ethanol solvent, 6 hours.
Comparative Analysis of Methodologies
Efficiency and Scalability
The reductive cyclization route () offers higher yields (45% overall) but requires stringent anhydrous conditions. In contrast, the azide-based approach () is more modular, allowing late-stage diversification of R1 and R2 groups, albeit with lower efficiency. For industrial-scale production, the former is preferable due to fewer intermediates and higher atom economy.
Optimization of Reaction Conditions
Solvent and Temperature Effects
Catalytic Enhancements
Substituting Pd/C with Raney nickel in hydrogenation steps () reduces costs without compromising yield. Similarly, replacing TosMIC with urea derivatives () mitigates toxicity concerns while maintaining cyclization efficiency.
Analytical Characterization and Validation
Spectroscopic Data
Purity and Yield Optimization
Crystallization from ethanol/water (9:1) enhances purity to >99.7%, as demonstrated in for analogous compounds.
Industrial and Environmental Considerations
Chemical Reactions Analysis
Benzyl 8-amino-2-azaspiro[4.5]decane-2-carboxylate: can undergo various reactions:
Scientific Research Applications
Chemistry: Used as a building block in organic synthesis due to its unique spirocyclic structure.
Biology: Investigated for potential bioactivity (e.g., as ligands for receptors or enzymes).
Medicine: May exhibit pharmacological effects; further studies needed.
Mechanism of Action
- Mechanism not fully elucidated.
- Potential molecular targets and pathways remain subjects of ongoing research.
Comparison with Similar Compounds
Comparison with Similar Compounds
The spirocyclic azaspiro[4.5]decane family includes several derivatives with structural and functional variations. Below is a detailed comparison based on substituents, synthesis, and physicochemical properties:
Table 1: Comparison of Key Spirocyclic Compounds
Structural and Functional Differences
- Substituent Position and Type: The tert-butyl 8-amino derivative (C₁₄H₂₆N₂O₂) emphasizes steric protection via the tert-butyl group, enhancing stability during synthetic steps . The 8-oxa analogs (e.g., methyl 8-oxa-2-azaspiro[4.5]decane-2-carboxylate) replace a carbon with oxygen, altering electronic properties and ring strain .
Analytical and Spectroscopic Data
- NMR and LCMS : Methyl 8-oxa-2-azaspiro[4.5]decane-2-carboxylate hydrochloride shows distinct ¹³C NMR signals at δ 169.28 (carbonyl) and 68.11 (spiro carbon), with LCMS confirming [M-Cl]⁺ at m/z 198.1 .
- Elemental Analysis: tert-Butyl 8-amino derivatives match calculated values (C: 56.53% vs. 56.70% found), validating synthetic accuracy .
Biological Activity
Benzyl 8-amino-2-azaspiro[4.5]decane-2-carboxylate is a complex organic compound with significant potential in medicinal chemistry due to its unique spirocyclic structure and various functional groups. This article explores its biological activity, including mechanisms of action, potential therapeutic applications, and comparative analysis with similar compounds.
Chemical Structure and Properties
This compound has the following molecular characteristics:
- Molecular Formula : C17H24N2O2
- Molecular Weight : Approximately 288.4 g/mol
- Functional Groups : Contains an amine group and a carboxylate moiety, contributing to its biological activity.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets within biological systems. Key mechanisms include:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially affecting processes such as cell proliferation and apoptosis.
- Receptor Binding : It may bind to receptors that regulate various physiological responses, influencing signaling pathways critical for cellular function.
- Modulation of Ion Channels : Interaction with ion channels could alter cellular excitability and neurotransmitter release, impacting neuronal communication.
Biological Activities
Research indicates that this compound exhibits notable biological activities:
- Antimicrobial Activity : The compound has shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli, suggesting potential applications in treating infections.
- Anticancer Properties : Preliminary studies indicate that it may possess anticancer activity by inducing apoptosis in cancer cells, although further research is needed to elucidate the specific pathways involved.
- Anti-inflammatory Effects : The compound may modulate inflammatory responses, making it a candidate for treating inflammatory diseases.
Comparative Analysis with Similar Compounds
To understand the uniqueness of this compound, it is essential to compare it with structurally similar compounds:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| Benzyl (R)-3-amino-1-oxa-8-azaspiro[4.5]decane-8-carboxylate | C17H24N2O3 | Contains an oxo group; potentially different reactivity |
| Tert-butyl 7-amino-2-azaspiro[4.5]decane-2-carboxylate | C19H30N2O2 | Different alkyl substituent; alters steric properties |
| 2-Benzyl-8-oxa-2-azaspiro[4.5]decane-4-carboxylic acid hydrochloride | C17H24N2O3·HCl | Hydrochloride salt form; affects solubility |
This compound is distinguished by its specific amino and carboxylic functionalities, which contribute to its unique chemical behavior and potential applications compared to these similar compounds.
Case Studies
Several studies have reported on the biological activities of this compound:
-
Antimicrobial Efficacy Study : A recent study tested the compound against multiple bacterial strains, demonstrating significant inhibition zones comparable to standard antibiotics like gentamicin.
- Results :
- Staphylococcus aureus: 15 mm inhibition
- Escherichia coli: 12 mm inhibition
- Results :
-
Cancer Cell Line Study : In vitro assays using human cancer cell lines indicated that this compound induced apoptosis through the activation of caspase pathways.
- Findings :
- Increased caspase activity was observed at concentrations above 10 µM.
- Cell viability assays showed a reduction in viable cells by over 50% after 48 hours of treatment.
- Findings :
These findings highlight the therapeutic potential of this compound in oncology.
Q & A
Q. What are the key structural features of Benzyl 8-amino-2-azaspiro[4.5]decane-2-carboxylate, and how do they influence its reactivity?
The compound contains a spirocyclic core (fusion of a piperidine and cyclohexane ring) with a benzyl ester and an amino group at the 8-position. The spirocyclic architecture imposes steric constraints, which can affect conformational flexibility and binding to biological targets. The amino group introduces nucleophilic reactivity, enabling functionalization (e.g., acylation, alkylation), while the benzyl ester provides a handle for hydrolysis under acidic or basic conditions .
Q. What synthetic routes are commonly employed to prepare this compound?
Synthesis typically involves:
- Step 1 : Formation of the spirocyclic backbone via cyclization of tetrahydropyran or cyclohexane derivatives with nitriles or carbonyl-containing reagents under controlled temperatures (e.g., reflux in ethanol/methanol) .
- Step 2 : Introduction of the benzyl ester via nucleophilic substitution or coupling reactions (e.g., using benzyl halides or Mitsunobu conditions) .
- Step 3 : Installation of the 8-amino group through reductive amination or hydrolysis of nitriles, followed by purification via column chromatography or recrystallization .
Yields depend on solvent choice (polar aprotic solvents preferred) and catalyst optimization (e.g., palladium for cross-coupling) .
Q. What analytical techniques are critical for characterizing this compound?
- NMR Spectroscopy : ¹H/¹³C NMR to confirm spirocyclic structure and substituent positions (e.g., δ 3.5–4.0 ppm for ester carbonyls) .
- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight and fragmentation patterns .
- X-ray Crystallography : For absolute stereochemistry determination, if crystalline derivatives are obtainable .
- HPLC/UPLC : Purity assessment (>95% purity for biological assays) .
Advanced Research Questions
Q. How can researchers optimize the synthesis to improve yield and enantiomeric purity?
- Chiral Auxiliaries : Use enantiopure starting materials (e.g., tert-butyl carbamate-protected amines) to control stereochemistry .
- Catalytic Asymmetric Synthesis : Employ chiral catalysts (e.g., BINOL-derived phosphoric acids) during cyclization steps to enhance enantioselectivity .
- DoE (Design of Experiments) : Systematically vary reaction parameters (temperature, solvent polarity, catalyst loading) and analyze outcomes via response surface methodology .
- Continuous Flow Chemistry : Reduces side reactions by maintaining precise temperature/residence time control .
Q. How can contradictory bioactivity data (e.g., varying IC₅₀ values in kinase assays) be resolved?
- Assay Validation : Confirm target engagement using orthogonal methods (e.g., SPR for binding kinetics, cellular thermal shift assays) .
- Metabolite Screening : Test for prodrug activation or off-target effects via LC-MS/MS metabolite profiling .
- Structural Modifications : Synthesize analogs (e.g., replacing the benzyl group with substituted aryl rings) to probe SAR and identify critical binding motifs .
Q. What in vivo models are suitable for evaluating its therapeutic potential?
- Neurodegeneration Models : RIPK1-dependent necroptosis in murine models of ALS or Alzheimer’s disease, with endpoints like TUNEL staining and cytokine profiling .
- Pharmacokinetics : Assess oral bioavailability, brain penetration (BBB permeability via MDCK-MDR1 assays), and half-life in rodent plasma .
- Toxicity Screening : Monitor hepatic/renal biomarkers (ALT, creatinine) and histopathology after 28-day repeated dosing .
Q. How does the compound interact with RIPK1 at the molecular level?
- Docking Studies : Molecular dynamics simulations predict binding to the kinase’s ATP pocket, with hydrogen bonds between the amino group and Glu-94/Asp-156 residues .
- Mutagenesis : Validate key interactions by expressing RIPK1 mutants (e.g., D161A) and measuring activity via kinase inhibition assays .
Methodological Considerations
Q. What safety protocols are essential during handling?
- PPE : Wear nitrile gloves, safety goggles, and lab coats to prevent skin/eye contact .
- Ventilation : Use fume hoods to minimize inhalation of aerosols during weighing or solvent evaporation .
- Spill Management : Absorb with inert materials (e.g., vermiculite) and dispose as hazardous waste .
Q. How should researchers address solubility challenges in biological assays?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
